4-(2,4,6-三甲基苯基)-4-氧代丁酸

描述

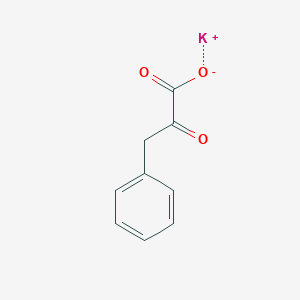

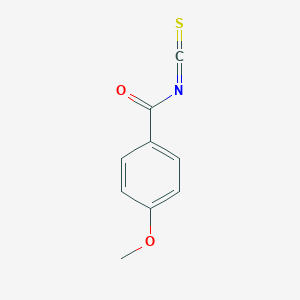

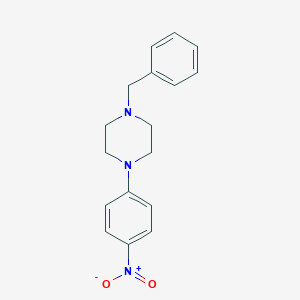

4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid is a chemical compound that belongs to the class of aroylacrylic acids. These compounds are characterized by the presence of an aromatic ring attached to an acrylic acid moiety, which includes a ketone group (4-oxo) and a carboxylic acid group (butyric acid). The specific structure of this compound includes a phenyl ring substituted with three methyl groups at the 2, 4, and 6 positions, which can influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of aroylacrylic acids typically involves the reaction of aromatic compounds with diketene or other precursors to introduce the acrylic acid moiety. For example, the synthesis of related compounds such as 4-(4-bromophenyl)-4-oxobut-2-enoic acid involves Aza–Michael addition reactions with various nucleophiles . Similarly, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, (1)H NMR, and single crystal X-ray diffraction studies . These methods could potentially be adapted for the synthesis of 4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid.

Molecular Structure Analysis

The molecular structure of aroylacrylic acids is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was elucidated using these methods, and the vibrational wavenumbers were computed using HF and DFT methods . The molecular structure is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Aroylacrylic acids can undergo various chemical reactions due to the presence of reactive functional groups. For example, 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid reacts with thiol compounds to form stable fluorescent thiol adducts . The reactivity of the carboxylic acid and ketone groups also allows for the formation of complexes with transition metal ions, as seen in the synthesis of complexes with 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of aroylacrylic acids are influenced by their molecular structure. The presence of substituents on the aromatic ring can affect properties such as solubility, melting point, and reactivity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the acidity of the carboxylic acid group and the reactivity of the ketone group. The hyperpolarizability and molecular electrostatic potential of these compounds can also be studied to predict their behavior in different environments .

科学研究应用

合成和化学反应

- 4-(2,4,6-三甲基苯基)-4-氧代丁酸及其衍生物用于合成各种杂环化合物。这些化合物是通过在迈克尔加成条件下与不同亲核试剂发生反应合成的 (El-Hashash et al., 2014); (El-Hashash et al., 2015)。

- 它作为各种芳香丙烯酸、吡啶并咪唑酮和呋喃酮衍生物的关键起始物质 (El-Hashash et al., 2015)。

抗菌活性

- 从这种酸合成的一些新型杂环候选化合物已被研究其抗菌活性,为新型潜在抗菌剂提供了见解 (El-Hashash et al., 2014)。

生物合成和生物重要性

- 4-(2,4,6-三甲基苯基)-4-氧代丁酸已被确定为某些天然化合物生物合成中的中间体,表明其在各种生物途径中的作用 (Grotzinger & Campbell, 1974)。

在分光光度法和荧光法中的应用

- 这种酸的衍生物已被用作分光光度法和荧光法测定的试剂,展示了它们在分析化学中的实用性 (Cavrini et al., 1988); (Cavrini et al., 1989)。

在电聚合中的应用

- 它已被用于聚合物和共聚物的电聚合中,突显了其在聚合物材料生产中的作用 (Too et al., 1993)。

安全和危害

This involves detailing the compound’s toxicity, its potential health effects, its flammability, and any precautions that should be taken when handling it.

未来方向

This could involve potential new applications for the compound, or new methods for synthesizing it more efficiently or more economically.

I hope this general information is helpful. If you have a specific compound you’d like information on, please provide more details or a different name if available.

属性

IUPAC Name |

4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8-6-9(2)13(10(3)7-8)11(14)4-5-12(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOIQKXIBFKZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323558 | |

| Record name | 4-Oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid | |

CAS RN |

15880-01-0 | |

| Record name | 15880-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)

![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)